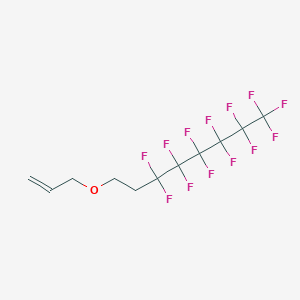

Allyl 1H,1H,2H,2H-perfluorooctyl ether

Overview

Description

Allyl 1H,1H,2H,2H-perfluorooctyl ether (APF) is a synthetic ether that has become increasingly popular in research and laboratory settings in recent years. APF is a fluorinated organic compound, and is a member of the perfluoroalkyl ether family. It is used for a variety of applications, including as a solvent and a surfactant. APF is a colorless, odorless, and non-flammable liquid that has a low vapor pressure.

Scientific Research Applications

Hydrophobic Coatings

This compound is utilized in the development of hydrophobic coatings due to its perfluorinated structure, which repels water and other substances . These coatings are applied in various industries, including automotive, textiles, and electronics, to create surfaces that resist moisture, stains, and bacterial growth.

Microfiltration Membranes

The ether is used in the production of microfiltration membranes. These membranes benefit from the compound’s ability to create hydrophobic surfaces, which are essential in separating oil from water in industrial waste treatment processes .

Silanization of Silicon Wafers

In semiconductor manufacturing, the compound is used for silanization of silicon wafers. It forms self-assembled monolayers that act as anti-adhesive layers, facilitating the release of cured poly(dimethylsiloxanes) and improving the manufacturing process of microelectronic devices .

Proteomics Research

Allyl 1H,1H-perfluorooctyl ether is a biochemical used in proteomics research. It helps in the study of protein interactions and functions, particularly in the analysis of hydrophobic proteins that are difficult to study due to their low solubility in aqueous solutions .

Surface Modification for Biomedical Applications

The compound’s ability to alter surface properties makes it valuable in biomedical applications. It can be used to modify the surface of medical devices, implants, and drug delivery systems to improve biocompatibility and reduce the risk of bacterial adhesion .

Chemical Surface Patterning

Researchers use this compound to fabricate chemical surface patterns. These patterns are crucial for the development of biosensors and lab-on-a-chip devices, where precise control over surface properties is necessary for accurate detection and analysis .

Excipient in Drug Formulation

In the pharmaceutical industry, the compound acts as an excipient. It enhances the solubility and bioavailability of hydrophobic drugs, making them more effective and easier to administer .

Synthesis of Fluorinated Compounds

The ether serves as a starting material for the synthesis of various fluorinated compounds. These compounds have unique properties and are used in special applications, such as advanced lubricants, refrigerants, and in the development of new materials with enhanced chemical and thermal stability .

properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-prop-2-enoxyoctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F13O/c1-2-4-25-5-3-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVGUNIIVWJTLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F13O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544062 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-[(prop-2-en-1-yl)oxy]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl 1H,1H,2H,2H-perfluorooctyl ether | |

CAS RN |

103628-86-0 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-[(prop-2-en-1-yl)oxy]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

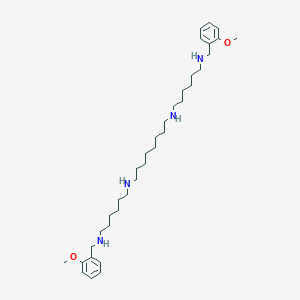

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B34776.png)

![Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B34799.png)